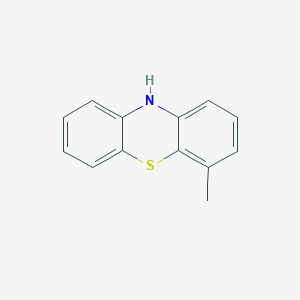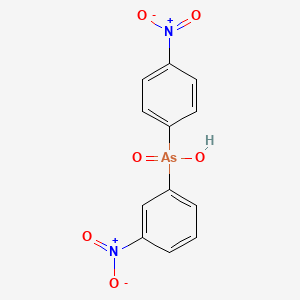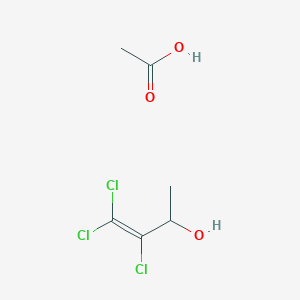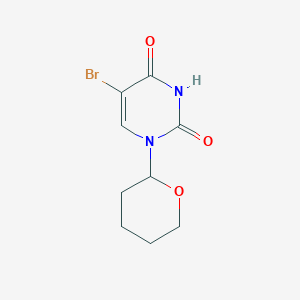
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromouracil and tetrahydro-2H-pyran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: The reaction may require the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-bromouracil is reacted with tetrahydro-2H-pyran in the presence of the base and solvent. The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds with additional oxygen functionalities.
Reduction Products: Reduction can result in the formation of compounds with reduced functionalities.
Applications De Recherche Scientifique
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione involves:
Molecular Targets: The compound can target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its biological effects.
Binding Interactions: The bromine atom and pyrimidine ring play crucial roles in binding to the target molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a fluorine atom instead of bromine.
5-Chloro-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a chlorine atom instead of bromine.
5-Iodo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom provides distinct electronic and steric properties that can affect the compound’s behavior in chemical and biological systems.
Propriétés
Numéro CAS |
5580-89-2 |
|---|---|
Formule moléculaire |
C9H11BrN2O3 |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
5-bromo-1-(oxan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O3/c10-6-5-12(9(14)11-8(6)13)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,11,13,14) |
Clé InChI |
YKSYKEJFDYVOEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=C(C(=O)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


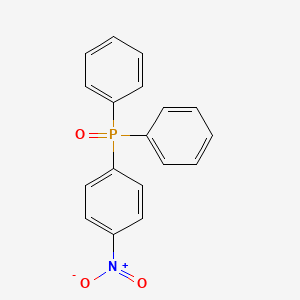
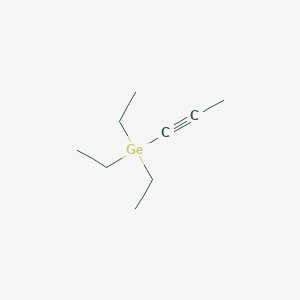

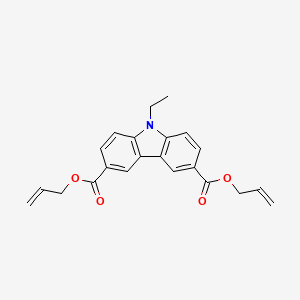
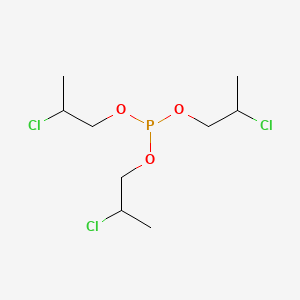

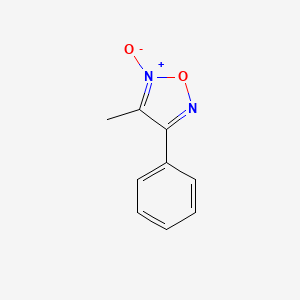
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

